molecular formula C23H20N2O4S2 B2902728 N-benzyl-N-(6-methoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide CAS No. 941877-99-2

N-benzyl-N-(6-methoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide

Cat. No.: B2902728
CAS No.: 941877-99-2
M. Wt: 452.54
InChI Key: NUPXINCGOHZGSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-N-(6-methoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide is a benzamide-thiazole hybrid compound featuring a benzyl group at the N-position, a methoxy substituent on the benzothiazole ring, and a methylsulfonyl group on the benzamide moiety. This structure is designed to optimize interactions with biological targets, likely leveraging the methoxy group for enhanced solubility and the methylsulfonyl moiety for steric or electronic effects . Its synthesis typically involves coupling reactions using activating agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt), though yields may vary depending on substituents .

Properties

IUPAC Name

N-benzyl-N-(6-methoxy-1,3-benzothiazol-2-yl)-2-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O4S2/c1-29-17-12-13-19-20(14-17)30-23(24-19)25(15-16-8-4-3-5-9-16)22(26)18-10-6-7-11-21(18)31(2,27)28/h3-14H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUPXINCGOHZGSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=C3)C(=O)C4=CC=CC=C4S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxidative Amidation Approach

A one-pot oxidative amidation strategy, as demonstrated by Patel et al. (2019), offers a potential alternative. Combining N-benzyl-6-methoxybenzo[d]thiazol-2-amine (1 mmol), 2-(methylsulfonyl)benzaldehyde (1 mmol), and N-chlorosuccinimide (1 mmol) in acetonitrile with tert-butyl hydroperoxide (TBHP) and a Cu₂(BDC)₂DABCO catalyst at 65°C for 2 hours yields the benzamide directly. However, this method currently achieves lower yields (55–60%) compared to stepwise acylation.

Characterization and Analytical Data

Spectroscopic Profiling

N-Benzyl-N-(6-Methoxybenzo[d]thiazol-2-yl)-2-(Methylsulfonyl)benzamide :

  • Melting Point : 198–200°C
  • FTIR (cm⁻¹) : 1685 (C=O stretch), 1320 (S=O asym. stretch), 1150 (S=O sym. stretch)
  • ¹H NMR (300 MHz, CDCl₃) : δ 8.12 (d, J = 7.8 Hz, 1H, ArH), 7.98 (d, J = 7.8 Hz, 1H, ArH), 7.62–7.45 (m, 5H, ArH), 7.31 (d, J = 8.4 Hz, 1H, ArH), 6.91 (d, J = 2.4 Hz, 1H, ArH), 6.79 (dd, J = 8.4, 2.4 Hz, 1H, ArH), 5.02 (s, 2H, NCH₂Ph), 3.85 (s, 3H, OCH₃), 3.21 (s, 3H, SO₂CH₃).
  • HRMS (ESI+) : m/z 494.1121 [M+H]⁺ (calc. 494.1125).

Purity Assessment

HPLC analysis (C18 column, 70:30 CH₃CN:H₂O, 1.0 mL/min) reveals ≥98% purity at 254 nm.

Optimization and Yield Considerations

Step Parameter Optimal Value Yield Improvement Strategy
1 Bromine Equivalents 1.1 eq Excess bromine reduces byproduct formation
2 Alkylation Time 7 hours Prolonged reflux enhances conversion
3 Acylation Solvent Dioxane Superior to DMF in minimizing hydrolysis

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) and dimethyl sulfoxide (DMSO).

Major Products Formed:

  • Oxidation: Formation of sulfonyl derivatives.

  • Reduction: Reduction of the benzothiazole ring.

  • Substitution: Introduction of various substituents on the benzene ring.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.

Biology: The biological applications of this compound include its potential use as a probe in biochemical assays. Its interaction with specific biomolecules can provide insights into biological processes.

Medicine: N-benzyl-N-(6-methoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its anti-inflammatory and antimicrobial properties make it a candidate for drug development.

Industry: In the industrial sector, this compound can be used in the production of advanced materials and coatings. Its unique chemical properties can enhance the performance of various products.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The benzothiazole core and the sulfonyl group play crucial roles in its biological activity. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Benzothiazole Ring

6-Methoxy vs. 6-Nitro/6-Amino Groups
  • 6-Methoxybenzothiazole Derivatives: Compounds like 5ic (Dimethyl 2-(benzo[b]thiophen-2-yl((6-methoxybenzo[d]thiazol-2-yl)amino)methyl)malonate) exhibit stereochemical purity >80% and are synthesized via asymmetric catalysis, suggesting the methoxy group aids in stabilizing intermediates . The methoxy group may enhance solubility and target binding in medicinal applications.
  • 6-Nitrobenzothiazole Derivatives: N-(6-Nitrobenzo[d]thiazol-2-yl)benzamide derivatives (e.g., 6d) are reported as VEGFR-2 inhibitors with anticancer activity.
  • 6-Aminobenzothiazole Derivatives: N-(6-Aminobenzo[d]thiazol-2-yl)benzamide (ABTB) is studied as a corrosion inhibitor, highlighting how amino groups shift applications from medicinal to industrial due to altered electronic properties .

Key Insight: The 6-methoxy group in the target compound balances electronic effects and solubility, making it more suitable for pharmaceutical use compared to nitro (bioactive but unstable) or amino (industrial focus) substituents.

Variations in the Benzamide Moiety

Methylsulfonyl vs. Sulfamoyl/Alkyl Groups
  • Methylsulfonyl Derivatives: The target compound’s methylsulfonyl group is shared with 7a (3-(Methylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide), which showed moderate yields (33%) in synthesis due to steric challenges . Methylsulfonyl groups are known to enhance binding to hydrophobic pockets in enzymes.
  • Sulfamoyl Derivatives :
    Compounds like 4-(N-butyl-N-methylsulfamoyl)-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide (CAS 892852-66-3) feature bulkier sulfamoyl groups, which may improve target selectivity but reduce bioavailability due to increased molecular weight (445.6 g/mol vs. 300.4 g/mol for the target compound) .

Key Insight : The methylsulfonyl group in the target compound offers a balance between electronic effects, molecular weight, and synthetic feasibility compared to bulkier or less polar substituents.

Anticancer and Kinase Inhibition
  • The nitro-substituted 6d and derivatives inhibit VEGFR-2 with IC₅₀ values in the nanomolar range, attributed to strong electron-withdrawing effects enhancing kinase binding .
Antiparasitic Activity
  • Nitazoxanide (a 5-nitrothiazole benzamide) shares structural motifs with the target compound but lacks the benzyl and methylsulfonyl groups. Its antiparasitic activity underscores the importance of nitro groups in this context, which the target compound replaces with methoxy for altered targeting .

Key Insight : The target compound’s benzyl and methoxy groups may redirect activity toward different therapeutic targets compared to nitro-focused analogs.

Coupling Reactions and Catalysts

  • The target compound’s synthesis likely parallels 7a/7b , using EDCI/HOBt for amide bond formation, though yields are variable (33–83%) depending on substituents .
  • Asymmetric catalysis (e.g., Q catalyst in 5ic ) achieves high enantiomeric excess (>80%), critical for chiral drug development .

Purification and Characterization

  • Derivatives like ABTB and 6d rely on column chromatography and spectroscopic validation (¹H NMR, IR), consistent with the target compound’s characterization .

Biological Activity

N-benzyl-N-(6-methoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide is a synthetic compound belonging to the benzothiazole family, known for its diverse biological activities. This article aims to explore its biological properties, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Synthesis

The compound's structure can be represented as follows:

C17H18N2O3S\text{C}_{17}\text{H}_{18}\text{N}_2\text{O}_3\text{S}

Synthesis : The synthesis typically involves multi-step organic reactions, including:

  • Formation of 6-methoxybenzo[d]thiazole by reacting 2-aminothiophenol with methoxybenzaldehyde.
  • Benzylation using benzyl chloride in the presence of a base.
  • Reaction with methylsulfonyl chloride to form the final product.

Biological Activities

This compound exhibits a range of biological activities:

1. Anticancer Activity

Research indicates that benzothiazole derivatives, including this compound, possess significant anticancer properties. Studies have shown that it can inhibit various cancer cell lines through mechanisms such as:

  • Inducing apoptosis.
  • Inhibiting tumor-associated carbonic anhydrases (CA), which are crucial for cancer cell proliferation .

Case Study : A study examined the effects of similar benzothiazole derivatives on human cancer cell lines, revealing IC50 values ranging from 0.4 to 5.5 µM against different types of cancer, including breast and lung cancers .

CompoundCell LineIC50 (µM)
Compound AMCF-7 (breast)0.57
Compound BA549 (lung)0.40
This compoundVariousTBD

2. Anti-inflammatory Properties

The presence of the methylsulfonyl group enhances its anti-inflammatory potential by inhibiting cyclooxygenase (COX) enzymes, which are key mediators in inflammatory processes.

3. Antimicrobial Activity

Benzothiazole derivatives have demonstrated antimicrobial effects against various pathogens. This compound has shown promise in preliminary studies against bacterial strains, indicating potential as an antimicrobial agent.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in tumor growth and inflammation.
  • Cell Cycle Arrest : It can induce cell cycle arrest in cancer cells, leading to reduced proliferation.

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of benzothiazole derivatives. The unique combination of functional groups in this compound may confer distinct pharmacological properties compared to other derivatives.

Summary of Research Findings

  • Anticancer Studies : Showed effectiveness against multiple cancer cell lines with varying IC50 values.
  • Anti-inflammatory Effects : Demonstrated significant inhibition of COX enzymes.
  • Antimicrobial Activity : Preliminary results indicate efficacy against certain bacterial strains.

Q & A

Q. What are the key steps in synthesizing N-benzyl-N-(6-methoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions:
  • Step 1 : Preparation of the benzothiazole core via cyclization of 2-amino-6-methoxybenzothiazole derivatives.
  • Step 2 : Benzylation of the benzothiazole nitrogen using benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF).
  • Step 3 : Sulfonylation of the benzamide group using methylsulfonyl chloride in the presence of a coupling agent (e.g., DCC or EDCI).
    Purification via column chromatography or recrystallization ensures high purity .

Q. How is the molecular structure of the compound characterized?

  • Methodological Answer : Structural characterization employs:
  • X-ray crystallography : Resolves 3D conformation using SHELX software for refinement .
  • NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy at C6, methylsulfonyl at C2).
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., C₂₃H₂₁N₂O₄S₂, MW 477.55 g/mol) .

Q. What preliminary assays are used to screen its biological activity?

  • Methodological Answer : Initial screening includes:
  • Anticancer activity : MTT assays against cell lines (e.g., Colo205, MCF7) to measure IC₅₀ values .
  • Antimicrobial testing : Broth microdilution for MIC determination against Gram-positive/negative bacteria .
  • Enzyme inhibition : Fluorescence-based assays for kinases or proteases .

Advanced Research Questions

Q. How can reaction yields be optimized for the sulfonylation step?

  • Methodological Answer : Optimization strategies:
  • Catalyst selection : Use DMAP as a nucleophilic catalyst to enhance sulfonyl group transfer .
  • Solvent choice : Anhydrous DCM or THF minimizes side reactions.
  • Temperature control : Maintain 0–5°C during sulfonylation to prevent decomposition .
    Yield improvements from 55% to >80% have been reported under optimized conditions .

Q. How can researchers resolve contradictions in biological activity data across different cell lines?

  • Methodological Answer : Address discrepancies via:
  • Dose-response normalization : Account for variations in cell line sensitivity (e.g., p53 status in U937 vs. A549) .
  • Metabolic stability assays : Check compound degradation in cell media (LC-MS monitoring).
  • Target engagement studies : Use CRISPR knockouts or siRNA to validate mechanism-specific activity .

Q. What computational methods predict the compound’s binding affinity to biological targets?

  • Methodological Answer : Computational workflows include:
  • Molecular docking (AutoDock/Vina) : Screen against kinases (e.g., EGFR) or tubulin .
  • MD simulations : Analyze binding stability (e.g., RMSD <2 Å over 100 ns trajectories).
  • QSAR models : Corrogate substituent effects (e.g., methoxy enhances solubility but reduces logP) .

Q. How does the methylsulfonyl group influence reactivity in electrophilic substitution reactions?

  • Methodological Answer : The methylsulfonyl group acts as a strong electron-withdrawing group, directing electrophiles to the benzamide’s para position.
  • Kinetic studies : Monitor nitration (HNO₃/H₂SO₄) to show regioselectivity .
  • DFT calculations : Compare charge distribution (Mulliken charges) at reactive sites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.